molecular formula C18H19N3O2 B11550708 N-(2-ethylphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide

N-(2-ethylphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B11550708
M. Wt: 309.4 g/mol
InChI Key: UYMUAEXUSDFJAV-XDHOZWIPSA-N
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Description

N-(2-ETHYLPHENYL)-1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHYLPHENYL)-1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE typically involves the condensation reaction between an aldehyde and a hydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

    Starting Materials: 2-ethylphenylhydrazine and 4-methylbenzaldehyde.

    Reaction Conditions: The reaction mixture is heated under reflux in ethanol for several hours.

    Product Isolation: The product is isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHYLPHENYL)-1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2-ETHYLPHENYL)-1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-ETHYLPHENYL)-1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ETHYLPHENYL)-3-(4-METHOXYPHENYL)PROPANAMIDE
  • N-(2,4-DIMETHYLPHENYL)FORMAMIDE

Uniqueness

N-(2-ETHYLPHENYL)-1-{N’-[(E)-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMAMIDE is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its potential as an enzyme inhibitor make it a valuable compound in various research fields.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

N-(2-ethylphenyl)-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide

InChI

InChI=1S/C18H19N3O2/c1-3-15-6-4-5-7-16(15)20-17(22)18(23)21-19-12-14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+

InChI Key

UYMUAEXUSDFJAV-XDHOZWIPSA-N

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)C

Origin of Product

United States

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